molecular formula C11H10O2 B1503097 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde CAS No. 544707-13-3

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Cat. No. B1503097
M. Wt: 174.2 g/mol
InChI Key: JNMGWHGSRGUHJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde” is represented by the empirical formula C11H10O2 . The molecular weight is 174.20 .


Physical And Chemical Properties Analysis

“4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde” is a solid substance . It has a molecular weight of 174.20 and is soluble in solvents such as methanol, ethanol, and DMSO.

Scientific Research Applications

Synthesis Applications

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde has been utilized in various synthesis processes. It serves as a key compound in the one-pot synthesis of 12H-benzo[b]xanthen-12-ones and naphtha[2,3-b]furans, achieved through an oxidant initiated and base promoted tandem reaction (He et al., 2014). Additionally, this compound is involved in the electrophilic cyclization and intermolecular acetalation of 2-(4-hydroxybut-1-yn-1-yl)benzaldehydes for synthesizing diiodinated diepoxydibenzo[c,k][1,9]dioxacyclohexadecines (Wang et al., 2017).

Chemical Structure and Characterization

The chemical structure and properties of derivatives of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde have been a subject of research. Studies have focused on the synthesis and crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one (Wang Yong-jian, 2010). These studies contribute to the understanding of the molecular configuration and potential applications of these compounds.

Photophysical Properties

The photophysical properties of derivatives of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde have been explored, particularly in the context of intramolecular charge transfer (ICT) effects. For instance, compounds like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde have been synthesized and analyzed for their thermal, electrochemical, optical, and ICT properties (Altinolcek et al., 2021). Such studies are crucial in the development of materials with specific photophysical characteristics.

Biomedical Research

In the field of biomedical research, derivatives of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde have been synthesized for potential use as intermediates in anticancer drugs. For example, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been synthesized from related compounds, showing the versatility and importance of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in pharmaceutical synthesis (Zhang et al., 2018).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to be stored in a non-combustible storage class (Storage Class Code 11) .

properties

IUPAC Name

4-(4-hydroxybut-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGWHGSRGUHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650802
Record name 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

CAS RN

544707-13-3
Record name 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kumar, M Patel, RK Saunthwal… - Asian Journal of …, 2017 - Wiley Online Library
We have described the chemoselective behavior of iodine in the oxidative esterification and electrophilic iodocyclization of hydroxyalkynyl aldehydes that contain a primary alcohol …
Number of citations: 7 onlinelibrary.wiley.com

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